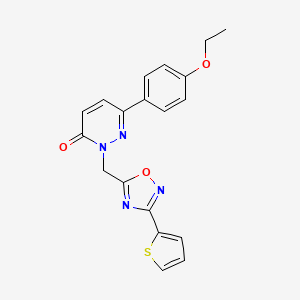
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide, also known as MMBA, is a chemical compound that has been studied for its potential applications in scientific research. MMBA belongs to the class of compounds known as sulfonamides, which have been used in a variety of medicinal and research applications. In
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a high degree of selectivity for certain targets, suggesting that it may be useful for studying the function of these targets in vivo.
Biochemische Und Physiologische Effekte
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in immune function. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has also been shown to have potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide for lab experiments is its high degree of selectivity for certain biological targets. This makes it a useful tool for studying the function of these targets in vivo. However, N-(2-Methoxy-4-methylsulfanylbutyl)acetamide also has several limitations, including its complex synthesis process and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)acetamide. One area of interest is the development of new synthetic methods for N-(2-Methoxy-4-methylsulfanylbutyl)acetamide that are more efficient and cost-effective. Another area of interest is the exploration of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide's potential as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide and its potential applications in scientific research.
Synthesemethoden
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure N-(2-Methoxy-4-methylsulfanylbutyl)acetamide. The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary research applications of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is its potential as a tool for studying the role of sulfonamides in biological systems. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a high degree of selectivity for certain biological targets, making it a useful tool for studying the function of these targets in vivo.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-7(10)9-6-8(11-2)4-5-12-3/h8H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZMNOUTZANKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCSC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)


![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)


![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)


![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)